Cas no 1542087-39-7 (Cycloheptanol, 1-(2-aminoethyl)-4-methyl-)
Cycloheptanol, 1-(2-aminoethyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Cycloheptanol, 1-(2-aminoethyl)-4-methyl-
- 1-(2-Aminoethyl)-4-methylcycloheptan-1-ol
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- Inchi: 1S/C10H21NO/c1-9-3-2-5-10(12,6-4-9)7-8-11/h9,12H,2-8,11H2,1H3
- InChI Key: CGZPNGGYYFQJHQ-UHFFFAOYSA-N
- SMILES: C1(CCN)(O)CCCC(C)CC1
Cycloheptanol, 1-(2-aminoethyl)-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-682996-0.05g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 0.05g |
$851.0 | 2023-03-10 | ||
| Enamine | EN300-682996-0.1g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 0.1g |
$892.0 | 2023-03-10 | ||
| Enamine | EN300-682996-0.25g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 0.25g |
$933.0 | 2023-03-10 | ||
| Enamine | EN300-682996-0.5g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 0.5g |
$974.0 | 2023-03-10 | ||
| Enamine | EN300-682996-1.0g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-682996-2.5g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 2.5g |
$1988.0 | 2023-03-10 | ||
| Enamine | EN300-682996-5.0g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 5.0g |
$2940.0 | 2023-03-10 | ||
| Enamine | EN300-682996-10.0g |
1-(2-aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 10.0g |
$4360.0 | 2023-03-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068943-1g |
1-(2-Aminoethyl)-4-methylcycloheptan-1-ol |
1542087-39-7 | 95% | 1g |
¥4991.0 | 2023-04-10 |
Cycloheptanol, 1-(2-aminoethyl)-4-methyl- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on Cycloheptanol, 1-(2-aminoethyl)-4-methyl-
Introduction to Cycloheptanol, 1-(2-aminoethyl)-4-methyl- (CAS No: 1542087-39-7) and Its Emerging Applications in Chemical and Pharmaceutical Research
The compound Cycloheptanol, 1-(2-aminoethyl)-4-methyl- (CAS No: 1542087-39-7) represents a fascinating molecule with significant potential in the realms of chemical synthesis and pharmaceutical innovation. This bicyclic alcohol, characterized by a seven-membered cycloalkane ring substituted with a methyl group at the 4-position and an N-(2-aminoethyl) group at the 1-position, has garnered attention due to its unique structural features and versatile reactivity. The presence of both an alcohol functional group and an aminoethyl side chain makes it a valuable intermediate for the development of various bioactive molecules.
In recent years, the interest in Cycloheptanol, 1-(2-aminoethyl)-4-methyl- has been fueled by its utility in constructing complex molecular architectures. The compound’s ability to undergo a wide range of chemical transformations, including nucleophilic substitutions, condensations, and oxidations, makes it a preferred building block for medicinal chemists. Its structural motif is particularly relevant in the design of novel drugs targeting neurological disorders, where the spatial arrangement of functional groups can significantly influence bioactivity.
One of the most compelling aspects of Cycloheptanol, 1-(2-aminoethyl)-4-methyl- is its role in synthesizing pharmacophores that mimic natural products. Researchers have leveraged this compound to develop analogs with enhanced binding affinity and selectivity for specific biological targets. For instance, derivatives of this molecule have been explored as potential inhibitors of enzymes involved in cancer metabolism. The flexibility provided by the cycloheptane ring allows for precise tuning of steric interactions, which is crucial for optimizing drug-like properties such as solubility and metabolic stability.
The incorporation of the aminoethyl group at the 1-position introduces a versatile handle for further functionalization. This side chain can be readily modified to introduce additional pharmacological properties or to enhance drug delivery systems. In particular, the amino group has been utilized to form amides or ureas with carboxylic acid-containing substrates, enabling the creation of peptide mimetics or protein-protein interaction inhibitors. Such modifications are increasingly important in the development of targeted therapies that aim to modulate biological pathways with high precision.
Recent advances in computational chemistry have further highlighted the importance of Cycloheptanol, 1-(2-aminoethyl)-4-methyl- as a scaffold for drug discovery. Molecular modeling studies have demonstrated that its rigid bicyclic core can effectively occupy binding pockets in therapeutic targets, while the flexible side chains provide conformational diversity. This balance between rigidity and flexibility is critical for achieving high-affinity binding without compromising pharmacokinetic properties. As a result, virtual screening campaigns have identified numerous promising derivatives that warrant further experimental validation.
The pharmaceutical industry has also shown interest in Cycloheptanol, 1-(2-aminoethyl)-4-methyl- due to its potential as a precursor for chiral drugs. The presence of multiple stereocenters in its structure allows for the synthesis of enantiomerically pure compounds, which are often required for optimal therapeutic efficacy and minimal side effects. Catalytic asymmetric methods have been employed to selectively functionalize different positions on the cycloheptane ring, enabling access to enantiomerically enriched libraries for high-throughput screening.
Beyond its applications in drug development, Cycloheptanol, 1-(2-aminoethyl)-4-methyl- has found utility in materials science. Its ability to form stable complexes with transition metals has been exploited in catalysis and polymer chemistry. For example, metal complexes derived from this compound have been investigated as homogeneous catalysts for organic transformations, offering advantages such as improved reaction yields and selectivity. Additionally, its incorporation into polymer matrices has led to novel materials with enhanced mechanical properties or thermal stability.
The environmental impact of using Cycloheptanol, 1-(2-aminoethyl)-4-methyl- as an intermediate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Continuous flow chemistry techniques have been particularly effective in this regard, allowing for scalable production while maintaining high purity standards. Such innovations align with broader trends toward sustainable chemical manufacturing practices.
In conclusion,Cycloheptanol, 1-(2-aminoethyl)-4-methyl- (CAS No: 1542087-39-7) is a multifaceted compound with far-reaching implications in chemical synthesis and pharmaceutical research. Its unique structural features make it an invaluable tool for constructing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in both academic and industrial settings.
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